molecular formula C17H15N3O3 B11251498 2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

Cat. No.: B11251498
M. Wt: 309.32 g/mol
InChI Key: YDXOEEHQVUTHRX-UHFFFAOYSA-N
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Description

2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide: is a chemical compound with the following structural formula:

C16H12N4O\text{C}_{16}\text{H}_{12}\text{N}_4\text{O} C16​H12​N4​O

It features a benzamide core substituted with a methoxy group and a phthalazinone moiety. The compound’s synthesis and applications have attracted scientific interest.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the reaction of 4-oxo-3,4-dihydrophthalazin-1-ylmethylamine with 2-methoxybenzoyl chloride . The reaction proceeds under appropriate conditions to yield the desired product.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs through efficient and scalable processes. Optimization of reaction conditions ensures high yields and purity.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction processes may yield reduced derivatives.

    Substitution: Substituents on the benzamide and phthalazinone rings can be modified via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.

Major Products:: The specific products depend on reaction conditions, but potential derivatives include substituted benzamides and phthalazinones.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Medicinal Chemistry: It serves as a scaffold for drug design due to its diverse reactivity.

Biology and Medicine::

    Biological Studies: Scientists investigate its interactions with biological targets.

    Drug Development: The compound’s derivatives may exhibit pharmacological activity.

Industry::

    Fine Chemicals: Industries utilize it for custom synthesis and specialty chemicals.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.

Comparison with Similar Compounds

While 2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique, similar compounds include phthalazinone derivatives and methoxybenzamides .

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C17H15N3O3/c1-23-15-9-5-4-8-13(15)16(21)18-10-14-11-6-2-3-7-12(11)17(22)20-19-14/h2-9H,10H2,1H3,(H,18,21)(H,20,22)

InChI Key

YDXOEEHQVUTHRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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